N-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a pyridazine core substituted with a 4-methyl-1,3-thiazole moiety bearing a 4-fluorophenyl group at position 3. The pyridazine ring is further functionalized with a sulfanylacetamide chain linked to a 4-chlorophenyl group. Crystallographic studies of analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal planar geometries favoring intermolecular interactions, which may enhance stability and binding affinity .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4OS2/c1-13-21(31-22(25-13)14-2-6-16(24)7-3-14)18-10-11-20(28-27-18)30-12-19(29)26-17-8-4-15(23)5-9-17/h2-11H,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEGZGRQXSILFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenylamine, 4-fluorophenylthiazole, and pyridazine derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the sulfanyl (-S-) linker is susceptible to oxidation. Reaction conditions and outcomes depend on the oxidizing agent:
Mechanistic Insight :
-
Sulfur’s lone pairs facilitate electrophilic attack, forming intermediates like sulfoxides before further oxidation .
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Steric hindrance from adjacent aromatic rings slows reaction kinetics.
Nucleophilic Substitution
The pyridazine and thiazole rings participate in substitution reactions due to electron-deficient aromatic systems:
Key Observations :
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Electron-withdrawing groups (e.g., -F, -Cl) on aromatic rings enhance electrophilicity at pyridazine C-3 .
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Thiazole substitution is regioselective due to nitrogen’s inductive effects.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid derivative | 78% |
| 2M NaOH, ethanol, 80°C | Sodium carboxylate | 85% |
Mechanistic Pathway :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.
Reduction Reactions
Selective reduction of functional groups has been reported:
| Reducing Agent | Target Site | Product |
|---|---|---|
| Lithium aluminum hydride | Acetamide carbonyl | Amine derivative |
| Catalytic hydrogenation | Pyridazine ring | Partially saturated pyridazine |
Challenges :
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Over-reduction of aromatic rings can occur under vigorous conditions .
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LiAlH4 may reduce thiazole sulfur, leading to ring opening.
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl and 4-fluorophenyl groups undergo EAS at meta/para positions:
| Reagent | Reaction | Product |
|---|---|---|
| Nitrating mixture (HNO3/H2SO4) | Nitration | Nitro-substituted aryl rings |
| Sulfur trioxide | Sulfonation | Sulfonic acid derivatives |
Substituent Effects :
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Chlorine and fluorine direct incoming electrophiles to meta positions due to -I effects .
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Steric bulk from the thiazole-methyl group limits substitution on adjacent positions.
Cycloaddition and Heterocyclization
The compound participates in cyclization reactions to form fused heterocycles:
| Reagent | Product | Application |
|---|---|---|
| Ethylene diamine | Imidazopyridazine hybrid | Enhanced bioactivity |
| Thiourea | Thiadiazolo-pyridazine derivative | Anticancer screening |
Synthetic Utility :
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Cycloadditions exploit the pyridazine ring’s electron deficiency for Diels-Alder reactions .
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Heterocyclization often requires catalytic Pd or Cu to facilitate cross-coupling.
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique reactivity:
Structural Insights :
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The 4-methyl-thiazole group stabilizes intermediates via hyperconjugation .
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Pyridazine’s electron deficiency accelerates nucleophilic attacks compared to pyridine.
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Photolytic cleavage of sulfanyl linker | 48 hours |
| pH 9.0, 25°C | Hydrolysis of acetamide to carboxylic acid | 72 hours |
Handling Recommendations :
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
The target compound’s bioactivity can be contextualized against structurally similar acetamides. For example:
- Thiazole vs. Triazole Cores: The thiazole moiety in the target compound may confer distinct electronic properties compared to triazole-containing analogs.
- Fluorophenyl/Chlorophenyl Groups : The 4-fluorophenyl and 4-chlorophenyl groups in the target compound and its analogs contribute to lipophilicity, improving membrane permeability. However, fluorinated derivatives often exhibit better metabolic stability than chlorinated ones due to reduced susceptibility to oxidative degradation .
Crystallographic and Electronic Properties
- Crystal Packing: The crystal structure of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide shows N–H···N and N–H···O hydrogen bonds, stabilizing a layered packing arrangement. This suggests that the target compound’s pyridazine-thiazole system may adopt similar intermolecular interactions, critical for solid-state stability .
- Electrostatic Potential (ESP): Computational analyses (e.g., Multiwfn) of analogous compounds reveal negative ESP regions near the sulfanyl and acetamide groups, indicating hydrogen bond acceptor sites. The 4-fluorophenyl group exhibits a weakly positive ESP, favoring hydrophobic interactions .
Pharmacokinetic and Toxicity Profiles
- Metabolism : Triazole-containing analogs (e.g., 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide) undergo cytochrome P450-mediated oxidation at the ethyl group, whereas thiazole derivatives may resist such modifications due to sulfur’s electron-withdrawing effects .
- Toxicity : Chlorophenyl-substituted compounds (e.g., the target) may pose higher hepatotoxicity risks compared to fluorophenyl derivatives, as observed in rodent models for similar structures .
Key Research Findings
- Synthetic Accessibility : The target compound’s pyridazine-thiazole scaffold requires multi-step synthesis, including Suzuki coupling for thiazole formation and nucleophilic substitution for sulfanylacetamide attachment. Yields for analogous reactions range from 45–60% .
- Biological Screening : While specific data for the target compound is unavailable, structurally related N-(4-chlorophenyl)acetamides show moderate inhibition (IC₅₀ = 5–20 µM) against kinases like EGFR and VEGFR2 .
Biological Activity
N-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its chemical structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a thiazole ring, a pyridazine moiety, and a chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 679.6 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The thiazole and pyridazine rings are known to enhance the compound's affinity for these targets, potentially leading to significant therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing thiazole and pyridazine rings have shown cytotoxic effects against various cancer cell lines. In one study, compounds with similar configurations demonstrated IC50 values ranging from 1.1 µM to 3.3 µM against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.1 |
| Compound B | HCT116 | 3.3 |
| N-(4-chlorophenyl)-2-{...} | TBD | TBD |
Antitubercular Activity
The compound's potential as an antitubercular agent has also been explored. A related study synthesized a series of compounds that exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . The structural similarities suggest that this compound might also possess similar activity.
Case Studies
- Study on Cytotoxicity : In vitro studies on related thiazole compounds revealed that they induced apoptosis in cancer cells through the activation of caspase pathways. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .
- Antimicrobial Screening : Compounds structurally related to N-(4-chlorophenyl)-2-{...} were screened for antimicrobial activity against various pathogens, showing promising results in inhibiting bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
